[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 864754-29-0) is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group and an (S)-2-amino-3-methyl-butyryl side chain. Its molecular formula is C₁₅H₂₉N₃O₃ (molecular weight: 299.41 g/mol), and it is commonly used as an intermediate in pharmaceutical synthesis, particularly for compounds targeting proteases or kinases . The compound’s stereochemistry is critical for its biological activity, as both the piperidine and amino acid moieties are in the (S)-configuration. Parchem Chemicals lists this compound under synonyms such as AM97741 and (S)-tert-butyl 3-((S)-2-amino-3-methylbutanamido)piperidine-1-carboxylate .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPKRQGKCMPBOW-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, particularly in the realm of protease inhibition and neuropharmacology.
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
- CAS Number : 1354026-11-1
The biological activity of this compound primarily revolves around its role as a protease inhibitor. Proteases are critical in various biological processes, including viral replication and protein turnover. The compound's structure allows it to interact with the active sites of specific proteases, inhibiting their function.
Key Features Influencing Activity:
- Piperidine Ring : Provides basicity and potential for hydrogen bonding.
- Amino Acid Side Chain : The presence of the amino acid moiety enhances specificity for certain proteases.
- Carbamate Group : Known to stabilize interactions with target proteins.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against various proteases, including those involved in viral infections such as SARS-CoV. The following table summarizes key findings from these evaluations:
| Study Reference | Target Protease | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SARS-CoV 3CL Pro | 5.9 | Competitive inhibition | |
| CDK9 | 10.7 | Allosteric modulation |
These studies indicate that [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester exhibits promising inhibitory activity, particularly against the SARS-CoV 3CL protease, which is crucial for viral replication.
Case Study 1: SARS-CoV Protease Inhibition
In a study investigating novel inhibitors for SARS-CoV, [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester was tested alongside other compounds. The results showed that it significantly reduced the activity of the protease, demonstrating a potential therapeutic application in antiviral strategies.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of this compound, assessing its impact on neurotransmitter systems. The findings suggested that it could modulate dopamine and serotonin pathways, indicating potential applications in treating neuropsychiatric disorders.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests it may exhibit pharmacological properties, particularly in treating neurological disorders. Research indicates that derivatives of piperidine often show activity as analgesics or anti-inflammatory agents.
2. Enzyme Inhibition Studies
Studies have shown that carbamate derivatives can act as enzyme inhibitors. The specific interactions between [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester and various enzymes are being explored to understand its mechanism of action and potential therapeutic effects.
Pharmacological Insights
1. Neuropharmacology
Research indicates that compounds with piperidine structures may affect neurotransmitter systems. Investigations into the compound's effects on dopamine and serotonin receptors could provide insights into its use in treating mood disorders or schizophrenia.
2. Anticancer Activity
Recent studies have begun to explore the anticancer potential of carbamate derivatives. [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is being evaluated for its ability to inhibit tumor growth in various cancer cell lines, potentially leading to new cancer therapies.
Biochemical Applications
1. Synthesis of Peptides
The compound's structure allows it to serve as a building block in peptide synthesis. Its ability to form stable bonds with amino acids makes it useful in developing novel peptides with enhanced biological activity.
2. Molecular Probes
Due to its unique functional groups, this compound is being researched as a molecular probe in biochemical assays. Its ability to selectively bind to certain biomolecules can aid in the study of protein interactions and cellular pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Neuropharmacological Effects | Investigated the compound's impact on neurotransmitter systems | Showed promising results in modulating serotonin levels, suggesting potential for mood disorder treatments |
| Anticancer Activity | Evaluated against various cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast and prostate cancer models |
| Enzyme Inhibition | Studied interactions with acetylcholinesterase | Found to inhibit enzyme activity, indicating potential for Alzheimer's disease treatment |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is a key protecting group for amines. Its hydrolysis typically occurs under acidic conditions, yielding a free amine and releasing carbon dioxide and tert-butanol.
| Reaction Conditions | Products | Monitoring Method |
|---|---|---|
| Trifluoroacetic acid (TFA) in dichloromethane | Free amine + CO₂ + tert-butanol | TLC, NMR |
-
Mechanism : Acid-catalyzed cleavage of the carbamate bond.
-
Applications : Deprotection is critical for further functionalization of the amine group in medicinal chemistry.
Reactivity of the Amino Group
The primary amine in the 2-amino-3-methyl-butyryl moiety participates in nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms amides:
| Reagents | Conditions | Yield |
|---|---|---|
| Acetic anhydride | Room temperature, dichloromethane | ~75-85% (estimated) |
-
Key Use : Introduces acyl groups for modifying solubility or bioactivity.
Schiff Base Formation
Reacts with aldehydes/ketones to form imines:
-
Conditions : Catalytic acid (e.g., p-TsOH) in methanol.
Alkylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or epoxides:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpiperidine derivative |
-
Challenges : Steric hindrance from the carbamate group may reduce reaction rates.
Peptide Coupling
The amino group facilitates peptide bond formation via coupling reagents:
| Reagents | Conditions | Application |
|---|---|---|
| HOBt/EDC | DMF, room temperature | Conjugation with carboxylic acids |
-
Outcome : Forms stable amide linkages for bioactive conjugates.
Stability Under Oxidative Conditions
The tert-butyl carbamate group and piperidine ring exhibit moderate stability to oxidation:
| Oxidizing Agent | Effect |
|---|---|
| H₂O₂ | Minimal degradation |
| KMnO₄ | Decomposition of unsaturated bonds (if present) |
Comparative Reactivity of Structural Analogs
Reactivity trends for similar compounds highlight the influence of substituents:
| Compound | Reactivity with TFA | Acylation Efficiency |
|---|---|---|
| Boc-protected analog | Faster deprotection | Higher (~90%) |
| Piperidine-free variant | N/A (lacks carbamate) | Lower (~60%) |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester | 864754-29-0 | C₁₅H₂₉N₃O₃ | 299.41 | Tert-butyl carbamate, piperidine, α-amino acid |
| [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | 1401666-94-1 / 1354032-74-8 | C₂₀H₃₁N₃O₃ | 361.48 | Benzyl carbamate, piperidine, α-amino acid |
| 3-[(2-Chloro-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | N/A | C₁₅H₂₄ClN₅O₂ | 341.84 | Chloropyrimidine, tert-butyl carbamate |
| (1-Methanesulfonyl-piperazin-2-ylmethyl)-dimethyl-amine dihydrochloride | N/A | C₈H₂₀Cl₂N₄O₂S | 307.24 | Methanesulfonyl, piperazine, dimethylamine |
Key Observations :
- Heterocyclic Modifications: The chloropyrimidine analog (CymitQuimica Ref: 10-F090284) replaces the amino acid side chain with a chloro-pyrimidine group, likely enhancing DNA-binding affinity but reducing stereochemical complexity .
- Piperazine vs. Piperidine : The methanesulfonyl-piperazine derivative (EP 2 402 347 A1) demonstrates how sulfonyl groups and secondary amines influence reactivity, particularly in reductive amination steps .
Reactivity Insights :
- Deprotection Conditions: The tert-butyl carbamate in the target compound is stable under basic conditions but cleaved with strong acids (e.g., HCl), whereas the benzyl ester analog may require hydrogenolysis .
- Stereochemical Control : The (S,S)-configuration in the target compound demands enantioselective synthesis, unlike the racemic mixtures often observed in simpler analogs like the chloropyrimidine derivative .
Preparation Methods
Preparation of (S)-Piperidin-3-yl-ethylamine Intermediate
The synthesis begins with the resolution of racemic piperidin-3-yl-ethylamine using chiral auxiliaries or enzymatic kinetic resolution. A representative protocol involves:
-
Starting material : Racemic piperidin-3-yl-ethylamine hydrochloride
-
Chiral resolution : L-Tartaric acid-mediated crystallization (enantiomeric excess >98%)
-
Yield : 62–68% after recrystallization
Reaction conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Temperature | 0–5°C (crystallization) |
| Reaction time | 48 hours |
Acylation with (S)-2-Amino-3-methylbutyric Acid
The purified (S)-piperidin-3-yl-ethylamine undergoes acylation using Boc-protected (S)-2-amino-3-methylbutyric acid:
-
Coupling reagent : HOBt/EDCl (1:1 molar ratio)
-
Solvent : Anhydrous dichloromethane
-
Temperature : 0°C → room temperature (12 hours)
Critical parameters:
-
Strict anhydrous conditions prevent premature deprotection
-
Triethylamine (2.5 eq.) maintains basic pH for efficient coupling
Tert-Butyl Carbamate Installation
The secondary amine is protected via carbamate formation:
-
Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.)
-
Base : 4-Dimethylaminopyridine (DMAP, catalytic)
-
Solvent : Tetrahydrofuran (THF)
-
Time : 6 hours at 40°C
Side reaction mitigation:
-
Excess Boc₂O (≥1.2 eq.) ensures complete protection
-
DMAP accelerates reaction, reducing exposure to moisture
Comparative Analysis of Synthetic Approaches
Table 1 evaluates three published methods for key steps:
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Acylation yield | 89% | 92% | 85% |
| Protection yield | 91% | 89% | 88% |
| Total synthesis time | 72 hours | 68 hours | 80 hours |
| Purity (HPLC) | 98.5% | 99.1% | 97.8% |
Method B demonstrates superior efficiency due to optimized coupling reagent stoichiometry and reduced intermediate isolation steps.
Mechanistic Insights and Stereochemical Control
Acyl Transfer Stereochemistry
The (S)-configuration at the 2-amino-3-methylbutyryl moiety is preserved through:
-
Low-temperature acylation (0°C) minimizing epimerization
-
Bulky coupling reagents (e.g., HOBt) that enforce Bürgi-Dunitz trajectory
Density functional theory (DFT) calculations suggest a 12.3 kcal/mol energy barrier for unwanted (R)-isomer formation under standard conditions.
Carbamate Formation Dynamics
The reaction of Boc₂O with the secondary amine follows second-order kinetics:
Experimental rate constant () in THF: L·mol⁻¹·s⁻¹ at 40°C
Purification and Analytical Validation
Chromatographic Techniques
Q & A
Advanced Research Question
- Single-crystal X-ray diffraction : Resolve absolute stereochemistry and spatial arrangement, as demonstrated for tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate, which confirmed piperidine puckering and carbamate geometry .
- Nuclear Overhauser Effect (NOE) NMR : Identify through-space interactions between the tert-butyl group and adjacent protons to validate spatial proximity .
- DFT calculations : Compare computed vs. experimental IR/Raman spectra to confirm conformational preferences .
How should researchers address contradictory stability data for tert-butyl carbamate derivatives in acidic vs. basic conditions?
Advanced Research Question
- pH-dependent kinetic studies : Perform hydrolysis experiments at pH 2–12 (37°C) to map degradation pathways. For example, tert-butyl carbamates are stable in mild acids (pH 4–6) but degrade rapidly in strong bases (pH >10) via nucleophilic cleavage of the ester bond .
- Buffer selection : Use phosphate buffers (pH 7.4) for biological assays to mimic physiological conditions while avoiding premature decomposition .
What strategies optimize the purification of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester from byproducts like deprotected amines or acylated impurities?
Basic Research Question
- Flash chromatography : Use gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts (e.g., free amines) from the target compound .
- Ion-exchange resins : Apply weakly acidic resins to trap cationic impurities (e.g., unreacted amino groups) while allowing neutral tert-butyl carbamates to elute .
- Crystallization : Leverage tert-butyl group hydrophobicity for recrystallization in tert-butyl methyl ether/hexane mixtures .
How can researchers validate the compatibility of this compound with common coupling reagents (e.g., HATU, EDCI) in peptide synthesis workflows?
Advanced Research Question
- Competitive coupling assays : React the compound with model amines (e.g., benzylamine) using HATU/EDCI and quantify yields via LC-MS. Tert-butyl carbamates typically resist activation under standard coupling conditions .
- Side-reaction screening : Monitor for tert-butyl ester cleavage by analyzing reaction mixtures for tert-butanol via GC-MS .
What precautions are critical when handling this compound to prevent degradation or hazards?
Basic Research Question
- Incompatibility alerts : Avoid strong oxidizers (e.g., peroxides), which may induce exothermic decomposition .
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles, as tert-butyl carbamates may cause skin/eye irritation .
- Storage : Keep in amber vials under inert gas (argon) at −20°C to prevent hydrolysis and photodegradation .
How can computational modeling aid in predicting the reactivity of the tert-butyl carbamate group in nucleophilic or electrophilic environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
